A Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile
A Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile
Abstract
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry. These modifications can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of the physicochemical properties of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a compound of interest for drug discovery and development. While experimental data for this specific isomer is limited in publicly available literature, this document outlines the critical parameters for its characterization, provides established, field-proven protocols for their determination, and discusses the anticipated influence of its structural motifs on its behavior. This guide is intended for researchers, medicinal chemists, and drug development scientists engaged in the characterization and application of novel chemical entities.
Introduction: The Strategic Role of Fluorination in Drug Design
The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a well-established strategy to modulate its pharmacological profile. The CF₃ group is a potent electron-withdrawing substituent with high lipophilicity, often enhancing metabolic stability by blocking sites of oxidation and improving membrane permeability. When combined with other functional groups, such as the methoxy (-OCH₃) and nitrile (-CN) moieties present in 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a unique combination of electronic and steric properties emerges. The methoxy group can influence conformation and solubility, while the nitrile group can act as a hydrogen bond acceptor or a synthetic handle for further chemical modification.
Understanding the fundamental physicochemical properties of such a molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the integrity of analytical methods. This guide details the essential identity, predicted properties, and, most critically, the experimental workflows required to fully characterize 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile.
Molecular Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and basic molecular properties for 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile are summarized below. It is important to note that properties such as melting and boiling points are often not publicly documented for novel research chemicals and must be determined experimentally.
| Property | Value | Source |
| IUPAC Name | 2-[2-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | N/A |
| CAS Number | 1017778-81-2 | [1][2] |
| Molecular Formula | C₁₀H₈F₃NO | [1] |
| Molecular Weight | 215.17 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | ≥97% (Commercially available) |
Spectroscopic Profile: A Roadmap to Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Based on its structure, the following spectral characteristics are anticipated:
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¹H NMR (Proton NMR): The spectrum should feature distinct signals for the methoxy group protons (a singlet, likely around 3.9-4.1 ppm), the benzylic methylene protons (a singlet, ~3.8-4.0 ppm), and the aromatic protons on the substituted ring (multiplets in the aromatic region, ~7.0-7.8 ppm).
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¹³C NMR (Carbon NMR): The spectrum will show characteristic peaks for the nitrile carbon (~115-120 ppm), the carbons of the aromatic ring (with splitting for the carbon attached to the CF₃ group), the benzylic carbon, and the methoxy carbon (~55-60 ppm).
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¹⁹F NMR (Fluorine NMR): A strong singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
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Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the C≡N (nitrile) stretch (a sharp, medium-intensity peak around 2240-2260 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and C-O (ether) and C-F bonds. Studies on related compounds like 4-(Trifluoromethyl)phenylacetonitrile confirm the assignment of C-C stretching modes in the 1430–1670 cm⁻¹ region.[3]
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Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (215.17) should be observable, along with characteristic fragmentation patterns, such as the loss of the CH₂CN group.
Experimental Determination of Critical Physicochemical Parameters
The following sections detail authoritative, step-by-step protocols for determining the most critical physicochemical properties influencing a compound's drug-like potential: lipophilicity (LogP), acidity (pKa), and chemical stability.
Lipophilicity (LogP) Determination
Expertise & Causality: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a molecule's solubility, membrane permeability, and interaction with biological targets.[4] An optimal LogP value is essential for achieving desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The "shake-flask" method is the gold standard for its directness and accuracy.[4] For a fluorinated compound like this, ¹⁹F NMR offers a powerful and elegant alternative that leverages the unique fluorine signal.
Protocol: Shake-Flask Method (OECD Guideline 107)
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Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol to serve as the two phases.
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Dissolution: Accurately weigh and dissolve a small amount of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile in the n-octanol phase.
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Partitioning: Combine the n-octanol solution with the aqueous phase in a separatory funnel in a defined volume ratio (e.g., 1:1).
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Equilibration: Shake the funnel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
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Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
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Quantification: Carefully sample each phase and determine the concentration of the analyte in both the n-octanol and aqueous layers using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate the partition coefficient P as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]
Workflow for LogP Determination via Shake-Flask Method
A schematic workflow for the experimental determination of LogP using the gold-standard shake-flask method.
Acidity (pKa) Determination
Expertise & Causality: The pKa value defines the ionization state of a molecule at a given pH. This is critical for solubility, receptor binding (as ionic interactions are often key), and membrane transport. For 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile, the most acidic protons are the benzylic hydrogens (α- to the nitrile group). The electron-withdrawing effects of the nitrile and the trifluoromethyl-substituted phenyl ring will lower the pKa of these protons compared to unsubstituted toluene. Potentiometric titration is a highly precise and common method for pKa determination.[5]
Protocol: Potentiometric Titration
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Solvent System Selection: Due to the expected low aqueous solubility, the titration should be performed in a mixed solvent system (e.g., water-methanol or water-DMSO). The apparent pKa will be determined in this system.
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Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in the chosen solvent system.
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Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the sample solution in a jacketed beaker to maintain a constant temperature.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH in the same solvent system) in small, precise increments using an auto-titrator or a burette.
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Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This point can be accurately determined from the first or second derivative of the titration curve.[5]
Workflow for pKa Determination via Potentiometric Titration
A streamlined process for determining the pKa value of a compound using potentiometric titration.
Chemical Stability Assessment
Expertise & Causality: Assessing the intrinsic chemical stability of a new chemical entity is a regulatory requirement and is fundamental to determining its shelf-life and identifying suitable storage conditions. Stability studies expose the drug substance to exaggerated conditions (forced degradation) to identify potential degradation pathways and develop stability-indicating analytical methods. These studies are guided by the International Council for Harmonisation (ICH) guidelines.
Protocol: Forced Degradation Study (ICH Q1A(R2))
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Objective: To identify degradation products and establish a stability-indicating analytical method (typically HPLC with UV/MS detection).
-
Stress Conditions: Expose solutions of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile to the following conditions in parallel with a control sample stored under ambient conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room and/or elevated temperature. The nitrile group is susceptible to hydrolysis under these conditions.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound and a solution at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solid and a solution to a controlled light source providing UV and visible output (ICH Q1B).
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 6, 24, 48 hours) or until significant degradation (e.g., 5-20%) is observed.
-
Analysis: Analyze all samples using a high-performance liquid chromatography (HPLC) method.
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The method is considered "stability-indicating" if it can separate the parent compound from all major degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to help elucidate their structures.
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Decision Tree for a Forced Degradation Study
A logical workflow for conducting a forced degradation study to assess the intrinsic stability of a drug substance.
Conclusion and Future Outlook
2-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a compound with significant potential in medicinal chemistry, owing to its unique combination of methoxy, trifluoromethyl, and nitrile functionalities. While its specific physicochemical data is not yet widely published, this guide provides the scientific framework and authoritative experimental protocols necessary for its complete characterization. The determination of its LogP, pKa, and stability profile using the methodologies described herein will provide the critical data needed to assess its drug-likeness, predict its in vivo behavior, and accelerate its journey through the drug discovery pipeline. The insights gained from this characterization will be invaluable for any research program seeking to leverage the strategic advantages of fluorination in the design of novel therapeutics.
References
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
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European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report. Retrieved January 20, 2026, from [Link]
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European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. Retrieved January 20, 2026, from [Link]
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Iraiyadian, D. G., Vedhagiri, S. J., Govindarajan, M., & Parimala, K. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics, 48(4), 361-378. Retrieved January 20, 2026, from [Link]
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BYJU'S. (n.d.). How to calculate pKa. Retrieved January 20, 2026, from [Link]
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Chemchart. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile (2338-76-3). Retrieved January 20, 2026, from [Link]
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QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved January 20, 2026, from [Link]
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- 5. 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile | C10H8F3NO | CID 46737597 - PubChem [pubchem.ncbi.nlm.nih.gov]
